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molecular formula C8H11NO2 B8681864 1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid CAS No. 1071432-30-8

1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid

Cat. No. B8681864
M. Wt: 153.18 g/mol
InChI Key: VNBZZIUAYRGKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030489B2

Procedure details

A mixture of ethyl 5-hydroxymethyl-1,4-dimethyl-1H-pyrrole-2-carboxylate (2.2 g), ethanol (15 ml), and palladium-carbon (2.2 g) was stirred at room temperature for 2 hours under a hydrogen atmosphere of 3 atmospheres. The insolubles of the reaction mixture were separated by filtration through Celite and the filtrate was concentrated to about 10 ml under reduced pressure. THF (10 ml) was added to the residue, and a 1 M aqueous sodium hydroxide solution (20 ml) was further added at room temperature, followed by stirring at room temperature for 13 days. The reaction mixture was washed with diethyl ether, and 1 M hydrochloric acid (20 ml) was added to the aqueous layer under ice-cooling. The solid precipitated was collected by filtration and washed with water to obtain 1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid (0.79 g).
Name
ethyl 5-hydroxymethyl-1,4-dimethyl-1H-pyrrole-2-carboxylate
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
2.2 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[N:7]([CH3:8])[C:6]([C:9]([O:11]CC)=[O:10])=[CH:5][C:4]=1[CH3:14]>[C].[Pd].C(O)C>[CH3:8][N:7]1[C:3]([CH3:2])=[C:4]([CH3:14])[CH:5]=[C:6]1[C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
ethyl 5-hydroxymethyl-1,4-dimethyl-1H-pyrrole-2-carboxylate
Quantity
2.2 g
Type
reactant
Smiles
OCC1=C(C=C(N1C)C(=O)OCC)C
Name
palladium-carbon
Quantity
2.2 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours under a hydrogen atmosphere of 3 atmospheres
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insolubles of the reaction mixture were separated by filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to about 10 ml under reduced pressure
ADDITION
Type
ADDITION
Details
THF (10 ml) was added to the residue
ADDITION
Type
ADDITION
Details
a 1 M aqueous sodium hydroxide solution (20 ml) was further added at room temperature
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 13 days
Duration
13 d
WASH
Type
WASH
Details
The reaction mixture was washed with diethyl ether, and 1 M hydrochloric acid (20 ml)
ADDITION
Type
ADDITION
Details
was added to the aqueous layer under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The solid precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(=CC(=C1C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: CALCULATEDPERCENTYIELD 46.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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